molecular formula C18H22N4O3 B2916828 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-40-7

8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2916828
CAS No.: 941970-40-7
M. Wt: 342.399
InChI Key: VQQFGMSHSPVVOL-UHFFFAOYSA-N
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Description

8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with a 3-methyl group and a 2-(indolin-1-yl)-2-oxoethyl moiety. This structural framework is critical for its pharmacological activity, particularly in targeting enzymes like hypoxia-inducible factor prolyl hydroxylases (HIF PHDs) or parasitic proteases, as seen in related compounds .

Properties

IUPAC Name

8-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-20-16(24)18(19-17(20)25)7-10-21(11-8-18)12-15(23)22-9-6-13-4-2-3-5-14(13)22/h2-5H,6-12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQFGMSHSPVVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)N3CCC4=CC=CC=C43)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of indoline derivatives with various reagents to form the spirocyclic structure. For instance, the base-catalyzed reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates has been used to synthesize similar spirocyclic compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as high-throughput screening and computational modeling can aid in identifying the most efficient production methods .

Chemical Reactions Analysis

Types of Reactions

8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated spirocyclic structure .

Scientific Research Applications

8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in the necroptosis pathway. This interaction can prevent the activation of necroptosis, a form of programmed cell death, thereby offering therapeutic potential in various inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is versatile, with modifications to the substituents significantly altering biological activity, pharmacokinetics (PK), and selectivity. Below is a detailed comparison:

Structural and Functional Modifications

Compound Name Substituents Key Biological Activity Potency (IC50 or EC50) References
Target Compound : 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-methyl, 2-(indolin-1-yl)-2-oxoethyl Presumed HIF PHD inhibition or antiparasitic activity (based on structural analogs) Not reported
CWHM-123 : 8-(5-Chloro-2-hydroxybenzyl)-3-ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-ethyl, 1-isopentyl, 5-chloro-2-hydroxybenzyl Antimalarial (Plasmodium falciparum) 0.310 µM (3D7 strain)
CWHM-505 : 4,5-Dichloro analog of CWHM-123 4,5-dichloro modification Enhanced antimalarial activity 0.099 µM (3D7 strain)
TRI-BE : 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-benzyl Anticancer (inhibits migration/invasion in PC3 prostate cancer cells) Not quantified
HIF PHD Inhibitors (e.g., spirohydantoins from ) Varied aryl/heteroaryl groups (e.g., acidic functionalities) Pan-inhibition of HIF PHD1-3 for anemia treatment Sub-µM range
8-(3-Ethoxypropyl)-6-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 6-methyl, 3-ethoxypropyl Synthetic intermediate; no reported activity N/A

Key Differences and Trends

Substituent Effects on Activity :

  • Antimalarial Activity : Chlorinated aryl groups (e.g., 5-chloro-2-hydroxybenzyl in CWHM-123) enhance potency against Plasmodium falciparum, with dichloro analogs (CWHM-505) showing 3-fold higher activity .
  • Anticancer Activity : The benzyl group in TRI-BE confers activity against prostate cancer cell migration, likely via modulation of focal adhesion kinase (FAK) pathways .
  • HIF PHD Inhibition : Acidic substituents (e.g., carboxylates) in spirohydantoins reduce hERG channel off-target effects while maintaining HIF PHD inhibition .

Physicochemical Properties :

  • Lipophilicity : Benzyl (TRI-BE) and indolinyl (target compound) groups increase lipophilicity compared to smaller substituents (e.g., methyl or ethoxypropyl), affecting blood-brain barrier penetration and metabolic stability.
  • Synthetic Accessibility : Ethoxypropyl and ethoxyethyl derivatives () are synthesized in moderate yields (35–75%), while halogenated analogs require specialized coupling conditions (e.g., microwave-assisted Suzuki reactions) .

PK/PD Profiles :

  • Short-acting HIF PHD inhibitors () exhibit rapid clearance to avoid erythropoietin (EPO) overproduction, whereas antimalarial compounds like CWHM-123 prioritize sustained plasma concentrations .

Biological Activity

The compound 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of chemical structures known as triazaspiro compounds , which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is C15H16N4O3C_{15}H_{16}N_4O_3 with a molecular weight of approximately 288.31 g/mol . The compound features a complex spirocyclic structure that contributes to its unique biological properties.

Research indicates that triazaspiro compounds, including the target compound, act primarily as prolyl hydroxylase domain (PHD) inhibitors . These enzymes are crucial in the regulation of hypoxia-inducible factors (HIFs), which play a significant role in cellular responses to low oxygen levels. Inhibition of PHDs leads to increased levels of HIFs and subsequent upregulation of erythropoietin (EPO), promoting erythropoiesis and potentially treating anemia .

1. Antitumor Effects

Recent studies have shown that derivatives of triazaspiro compounds exhibit significant antitumor activity. For instance, compounds similar to 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have demonstrated the ability to inhibit tumor cell proliferation in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis .

2. Neuroprotective Properties

The neuroprotective effects of triazaspiro compounds have been highlighted in various studies. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which may have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Activity

In addition to its antitumor and neuroprotective properties, the compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This activity suggests potential applications in treating chronic inflammatory conditions .

Case Studies

A study published in Bioorganic & Medicinal Chemistry Letters reported on the synthesis and biological evaluation of various triazaspiro derivatives. The findings indicated that certain modifications to the structure significantly enhanced their efficacy as PHD inhibitors and their overall biological activity against cancer cell lines .

Another case study focused on the neuroprotective effects of related compounds in a model of ischemic stroke. Results showed that treatment with these compounds led to reduced infarct size and improved neurological outcomes compared to controls .

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